An In-depth Technical Guide to 3-Chloro-7-methylbenzo[d]isoxazole (CAS No. 27612-21-3)
An In-depth Technical Guide to 3-Chloro-7-methylbenzo[d]isoxazole (CAS No. 27612-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzisoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] This bicyclic system, consisting of a fusion between a benzene ring and an isoxazole ring, provides a rigid framework with versatile binding properties, making it an attractive template for the design of potent and selective ligands for various biological targets.[1] The inherent physicochemical properties of the benzisoxazole ring system, including its aromaticity and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a lipophilic surface, contribute to its favorable interactions with biological macromolecules.
Derivatives of benzo[d]isoxazole have demonstrated a broad spectrum of pharmacological applications, including anticonvulsant, antimicrobial, antipsychotic, anti-inflammatory, and anticancer activities.[1][2] The strategic placement of substituents on the benzisoxazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, leading to the development of successful therapeutic agents. 3-Chloro-7-methylbenzo[d]isoxazole, with its specific substitution pattern, represents a key building block for the synthesis of novel drug candidates. The presence of a chlorine atom at the 3-position offers a reactive handle for further chemical modifications, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing its biological activity and selectivity.
Physicochemical Properties of 3-Chloro-7-methylbenzo[d]isoxazole
While specific experimental data for 3-Chloro-7-methylbenzo[d]isoxazole (CAS: 27612-21-3) is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on the general characteristics of the benzisoxazole scaffold and the influence of its substituents. A summary of these predicted properties is presented in the table below, alongside data for related isomers for comparative purposes.
| Property | 3-Chloro-7-methylbenzo[d]isoxazole (Predicted) | 6-Chloro-3-methylbenzo[d]isoxazole | 3-Chloro-5-methylbenzo[d]isoxazole |
| CAS Number | 27612-21-3 | 66033-73-6 | 196708-35-7 |
| Molecular Formula | C₈H₆ClNO | C₈H₆ClNO | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol | 167.59 g/mol |
| Appearance | Likely a solid at room temperature | Not specified | Not specified |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have low aqueous solubility. | Not specified | Not specified |
| LogP (Predicted) | ~2.8-3.2 | ~2.79 | Not specified |
Synthesis of 3-Chloro-7-methylbenzo[d]isoxazole: A Methodological Overview
The synthesis of 3-substituted 1,2-benzisoxazoles can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriately substituted ortho-hydroxyketoxime. This approach offers a versatile pathway to a wide range of benzisoxazole derivatives.
General Synthetic Pathway from an ortho-Hydroxyketoxime
The synthesis of 3-Chloro-7-methylbenzo[d]isoxazole can be envisioned to start from 2-hydroxy-3-methylacetophenone. The key steps involve the formation of an oxime followed by chlorination and subsequent cyclization.
Caption: General synthetic pathway for 3-Chloro-7-methylbenzo[d]isoxazole.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methods for the synthesis of analogous benzisoxazole derivatives. Researchers should optimize the reaction conditions for the specific substrate.
Step 1: Synthesis of 2-Hydroxy-3-methylacetophenone Oxime
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To a solution of 2-hydroxy-3-methylacetophenone (1 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 to 1.5 equivalents).
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If using an alcoholic solvent, add a base such as sodium acetate or sodium hydroxide (1.1 to 1.5 equivalents) to liberate the free hydroxylamine.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2-hydroxy-3-methylacetophenone oxime.
Step 2: Synthesis of 3-Chloro-7-methylbenzo[d]isoxazole
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Dissolve the 2-hydroxy-3-methylacetophenone oxime (1 equivalent) in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 to 1.2 equivalents), to the solution.
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Add a base, such as triethylamine or potassium carbonate, to facilitate the cyclization reaction.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
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Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-Chloro-7-methylbenzo[d]isoxazole.
Spectroscopic Analysis and Characterization
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring would appear as a set of multiplets or doublets in the range of δ 7.0-8.0 ppm. The methyl protons would exhibit a singlet at approximately δ 2.3-2.6 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon of the methyl group would appear around δ 15-25 ppm. The carbon atom attached to the chlorine (C3) would be significantly deshielded. |
| Infrared (IR) | Characteristic peaks for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (167.59), with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 3-Chloro-7-methylbenzo[d]isoxazole. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the general hazards associated with chlorinated aromatic and heterocyclic compounds should be considered.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Applications in Drug Development and Research
The 3-Chloro-7-methylbenzo[d]isoxazole scaffold is a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The chlorine atom at the 3-position is a key functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents and build molecular complexity.
Caption: Role of 3-Chloro-7-methylbenzo[d]isoxazole as a key intermediate in drug discovery.
The diverse biological activities reported for various substituted benzisoxazoles suggest that derivatives of 3-Chloro-7-methylbenzo[d]isoxazole could be explored for their potential as:
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Anticancer Agents: Many heterocyclic compounds, including isoxazole derivatives, have shown promise as anticancer agents.[1]
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Antimicrobial Agents: The benzisoxazole scaffold is present in compounds with antibacterial and antifungal properties.[1]
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Central Nervous System (CNS) Active Drugs: The structural similarity to known antipsychotic and anticonvulsant drugs makes this scaffold a promising starting point for the development of new CNS-targeted therapies.[1]
References
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Asif, M. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. , 32(1), 896-917.
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ProcessPointChemicals. (n.d.). 3-Chloro-7-methylbenzo[d]isoxazole Supplier & Distributor of CAS# 27612-21-3. Retrieved from [Link]
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PubChem. (n.d.). Isoxazole. Retrieved from [Link]
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Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). Retrieved from [Link]
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ResearchGate. (2015). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved from [Link]
